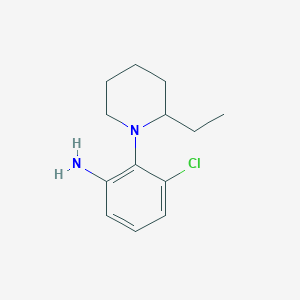

3-Chloro-2-(2-ethyl-1-piperidinyl)aniline

Description

Context of Multi-Substituted Aromatic Amines in Contemporary Organic Chemistry

Multi-substituted aromatic amines, or anilines, are fundamental building blocks in a vast array of functional molecules. Their structural motifs are cornerstones in the development of pharmaceuticals, agrochemicals, and materials science. The precise placement of different substituents on the aniline (B41778) ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn governs its biological activity and chemical reactivity. Modern synthetic methods increasingly focus on achieving this positional control, with photochemical strategies and transition-metal-catalyzed cross-couplings enabling the construction of previously inaccessible aniline derivatives.

The Significance of Piperidine (B6355638) Scaffolds in Nitrogen Heterocycle Synthesis

The piperidine ring, a saturated six-membered nitrogen heterocycle, is one of the most ubiquitous structural motifs found in natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in medicinal chemistry. The synthesis of substituted piperidines is a mature field of research, with numerous strategies developed to control their stereochemistry. Methods such as double reductive amination cascades and the use of chiral auxiliaries allow for the highly stereoselective synthesis of piperidines with substituents at various positions. rsc.orgnih.govresearchgate.net Diversity-oriented synthesis approaches further expand the ability to generate a wide range of stereoisomers for biological screening.

Strategic Importance of Halogenated Aniline Motifs

Halogen atoms, particularly chlorine, serve a dual purpose in the design of complex aniline derivatives. nih.gov Firstly, their electronegativity and size can significantly modify the physicochemical properties of the parent molecule, influencing factors like lipophilicity and metabolic stability. Secondly, and perhaps more importantly from a synthetic standpoint, halogens are versatile functional handles. They are key participants in a multitude of powerful cross-coupling reactions, including Suzuki, Buchwald-Hartwig, and Stille couplings, which form carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov The reactivity of aryl halides in these transformations allows for the late-stage introduction of molecular complexity, a highly desirable feature in synthetic campaigns. nih.gov

Rationale for Comprehensive Investigation of 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline

The specific architecture of this compound presents a confluence of the aforementioned structural elements, making it a subject of significant synthetic interest. Its investigation is driven by the need to address distinct challenges and explore unique chemical properties arising from its unique substitution pattern.

The 1,2,3-trisubstituted pattern on the benzene (B151609) ring, specifically the ortho-disposition of the chloro and piperidinyl groups relative to the amino function, poses a considerable synthetic hurdle. Steric hindrance between the bulky piperidinyl group and the adjacent chlorine atom can impede bond formation at these positions. organic-chemistry.org

Conventional synthetic approaches may prove inefficient. A potential retrosynthetic pathway could involve the nucleophilic aromatic substitution of a precursor like 1,2-dichloro-3-nitrobenzene with 2-ethylpiperidine (B74283), followed by the reduction of the nitro group. However, controlling the regioselectivity of the initial substitution and overcoming the steric hindrance are non-trivial challenges. Alternative modern strategies, such as directed C-H amination or copper-catalyzed coupling reactions, offer more sophisticated tools to construct such sterically congested C-N bonds. acs.orgnih.govrsc.org For instance, palladium-catalyzed annulation of ortho-haloanilines represents a powerful method for building complex structures, though its application would require careful selection of ligands and reaction conditions to accommodate the sterically demanding piperidine. nih.gov

The incorporation of a 2-ethylpiperidine substituent introduces a stereocenter into the molecule at the C2 position of the piperidine ring. The synthesis can proceed using either a racemic mixture of (R)- and (S)-2-ethylpiperidine or an enantiomerically pure starting material.

Using racemic 2-ethylpiperidine would result in the formation of a racemic mixture of the final product: (R)-3-Chloro-2-(2-ethyl-1-piperidinyl)aniline and (S)-3-Chloro-2-(2-ethyl-1-piperidinyl)aniline.

Using an enantiopure 2-ethylpiperidine (e.g., only the (S)-enantiomer) would produce a single enantiomer of the final product.

The control of this stereocenter is critical, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The stereoselective synthesis of 2-substituted piperidines is a well-documented field, employing techniques like chiral auxiliaries or asymmetric catalysis to achieve high levels of diastereoselectivity and enantioselectivity. rsc.orgrsc.org This knowledge is directly applicable to controlling the stereochemical identity of the target molecule.

The chlorine atom at the C3 position of the aniline ring is not merely a static substituent; it is a key functional group for further molecular elaboration. Its presence opens up numerous possibilities for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. This allows the this compound scaffold to serve as an intermediate for the synthesis of even more complex derivatives. For example, Suzuki coupling could be employed to introduce a new aryl or alkyl group at the C3 position, while Buchwald-Hartwig amination could install a different nitrogen-based substituent. The electronic influence of the ortho-amino and piperidinyl groups would play a significant role in modulating the reactivity of the C-Cl bond in these transformations.

Chemical Compound Data

Below are tables detailing the properties of the primary compound of interest and other chemical names mentioned throughout the article.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₉ClN₂ |

| Molecular Weight | 238.76 g/mol |

| IUPAC Name | 3-chloro-2-(2-ethylpiperidin-1-yl)aniline |

| CAS Number | Not available in public databases |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(2-ethylpiperidin-1-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-2-10-6-3-4-9-16(10)13-11(14)7-5-8-12(13)15/h5,7-8,10H,2-4,6,9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYLVEPZAOTGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 3 Chloro 2 2 Ethyl 1 Piperidinyl Aniline

Advanced Retrosynthetic Strategies

A logical retrosynthetic analysis of 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline identifies the aryl-nitrogen (C-N) bond between the aniline (B41778) ring and the piperidine (B6355638) nitrogen as the most strategic disconnection. This bond is ideally formed in a late-stage cross-coupling reaction, a robust and well-established method in modern organic synthesis. This primary disconnection yields two key synthons: the chiral 2-ethylpiperidine (B74283) moiety and an ortho-dihaloaromatic precursor, specifically 2,3-dichloroaniline (B127971).

The 2,3-dichloroaniline precursor can be further disconnected through a functional group interconversion, tracing back to the corresponding 2,3-dichloronitrobenzene. The nitro group serves as a stable precursor to the amine, which is introduced via a standard reduction reaction. This approach avoids issues with the directing effects of a free amino group during the initial setup of the aromatic ring's substitution pattern.

The synthesis of the chiral 2-ethylpiperidine fragment requires an asymmetric approach to establish the stereocenter at the C2 position. A plausible strategy involves the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor, 2-ethylpyridine (B127773).

This retrosynthetic pathway is advantageous as it relies on common and commercially available starting materials, breaking down a complex molecule into simpler, manageable precursors. The key challenges within this strategy lie in the stereocontrolled synthesis of the piperidine unit and the efficient, regioselective coupling of the two fragments.

Cross-Coupling and Amination Reactions for Aryl-Nitrogen Bond Formation

The key step in the proposed retrosynthesis is the formation of the C-N bond between the 2,3-dichloroaniline core and the 2-ethylpiperidine ring. The Buchwald-Hartwig amination is the preeminent method for this transformation. youtube.comwiley.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. wiley.com For challenging substrates, such as electron-neutral or electron-rich aryl chlorides, the choice of phosphine (B1218219) ligand is critical for achieving high yields. wiley.comnih.gov The ligands serve to stabilize the palladium catalyst, promote the initial oxidative addition of the aryl chloride to the Pd(0) center, and facilitate the final reductive elimination step that forms the C-N bond and regenerates the catalyst. youtube.com

For the coupling of a secondary amine like 2-ethylpiperidine with 2,3-dichloroaniline, sterically hindered and electron-rich biaryl phosphine ligands are required. rsc.org Ligands such as BrettPhos and RuPhos have demonstrated exceptional scope and activity in the coupling of secondary amines with aryl chlorides, often allowing for low catalyst loadings and mild reaction conditions. nih.gov The reaction typically employs a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) and is run in an aprotic solvent such as toluene (B28343) or dioxane.

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |

| 1 | 1-Chloro-4-nitrobenzene | Piperidine | Pd-CN (10 wt%) | K₂CO₃ | 100 | 87 | rsc.org |

| 2 | 1-Chloro-4-nitrobenzene | Piperidine | Pd-CN (10 wt%) | K₃PO₄ | 100 | 94 | rsc.org |

| 3 | 1-Chloro-4-nitrobenzene | Piperidine | Pd-CN (5 wt%) | CF₃SO₃Li | 80 | 95 | rsc.org |

| 4 | 2-Chloropyridine | Pyrrolidine | Pd/RuPhos | NaOt-Bu | 100 | 95 | nih.gov |

| 5 | 3-Chloropyridine | Pyrrolidine | Pd/RuPhos | NaOt-Bu | 100 | 91 | nih.gov |

This table shows optimization and scope data for representative Buchwald-Hartwig aminations of aryl chlorides with secondary amines, highlighting the importance of catalyst, base, and ligand selection.

The reaction between 2,3-dichloroaniline and chiral 2-ethylpiperidine would proceed by the oxidative addition of the more reactive C-Cl bond at the C2 position (ortho to the amine) to the palladium(0)-ligand complex. This is followed by coordination of the 2-ethylpiperidine and deprotonation by the base to form a palladium-amido complex. The final, crucial step is the reductive elimination to furnish this compound and regenerate the Pd(0) catalyst, completing the catalytic cycle. youtube.com

Copper-Mediated Aminations

Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, represent a classical and effective method for the formation of aryl-amine bonds. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures.

The synthesis of this compound via a copper-mediated approach would likely involve the reaction of a suitably substituted chloroaniline precursor with 2-ethylpiperidine. A plausible synthetic route could start from 1,2-dichloro-3-nitrobenzene. The first step would be the selective amination with 2-ethylpiperidine, followed by the reduction of the nitro group to an amine.

Reaction Scheme (Hypothetical):

Copper-Catalyzed Amination:

Reactants: 1,2-dichloro-3-nitrobenzene and 2-ethylpiperidine

Catalyst: Copper(I) iodide (CuI) is a common catalyst for Ullmann-type couplings.

Base: A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically required to facilitate the reaction.

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used.

Temperature: The reaction generally requires elevated temperatures, often in the range of 100-180 °C.

Reduction of the Nitro Group:

The resulting nitro intermediate, 1-chloro-2-(2-ethyl-1-piperidinyl)-3-nitrobenzene, would then be reduced to the target aniline.

Reducing Agents: Common methods for nitro group reduction include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) or chemical reduction using metals in acidic media (e.g., tin(II) chloride in hydrochloric acid or iron in acetic acid).

| Parameter | Typical Conditions for Ullmann-Type Amination |

| Aryl Halide | 1,2-dichloro-3-nitrobenzene |

| Amine | 2-ethylpiperidine |

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) |

| Solvent | DMF or DMSO |

| Temperature | 100-180 °C |

Nucleophilic Aromatic Substitution (SNAr) on Activated Chlorinated Systems

Nucleophilic aromatic substitution (SNAr) is another powerful strategy for the synthesis of aryl amines, particularly when the aromatic ring is activated by electron-withdrawing groups ortho or para to the leaving group. The nitro group in a precursor like 1,2-dichloro-3-nitrobenzene strongly activates the ring towards nucleophilic attack.

In the context of synthesizing this compound, the reaction would proceed by the displacement of one of the chlorine atoms on 1,2-dichloro-3-nitrobenzene by the nucleophilic 2-ethylpiperidine. The nitro group at the meta position relative to one chlorine and ortho to the other directs the substitution to the ortho position. The electron-withdrawing nature of the nitro group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.

Reaction Scheme:

SNAr Reaction:

Substrate: 1,2-dichloro-3-nitrobenzene

Nucleophile: 2-ethylpiperidine

Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) is typically employed. The reaction can sometimes be carried out neat.

Temperature: The reaction may proceed at room temperature or require heating depending on the reactivity of the substrate and nucleophile.

Base: A non-nucleophilic base like triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃) may be added to scavenge the HCl generated during the reaction.

Reduction of the Nitro Group:

Similar to the copper-mediated route, the resulting 1-chloro-2-(2-ethyl-1-piperidinyl)-3-nitrobenzene is then reduced to the final product, this compound, using standard reduction methods as described previously.

| Parameter | Typical Conditions for SNAr Reaction |

| Aryl Halide | 1,2-dichloro-3-nitrobenzene |

| Nucleophile | 2-ethylpiperidine |

| Solvent | DMF, DMSO, or Acetonitrile |

| Base | Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) |

| Temperature | Room Temperature to 100 °C |

Purification and Large-Scale Synthesis Considerations

The purification of the final product and intermediates is crucial to obtain a compound of high purity, which is essential for its intended applications. For a molecule like this compound, a combination of chromatographic and crystallization techniques is often employed.

Chromatographic Separation Techniques for Complex Mixtures

Flash column chromatography using silica (B1680970) gel is a standard and effective method for the purification of organic compounds. researchgate.netmdpi.com For substituted anilines, which can be basic and may interact strongly with the acidic silica gel, certain modifications to the standard procedure are often necessary.

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the eluent system is gradually increased to elute the compounds from the column based on their polarity.

To mitigate issues with the basicity of the aniline, a small amount of a tertiary amine, such as triethylamine (typically 0.1-1%), can be added to the eluent system. nih.gov This deactivates the acidic sites on the silica gel, preventing tailing of the product peak and improving the separation efficiency.

Typical Chromatographic Conditions:

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.5% Triethylamine |

| Detection | UV at 254 nm |

Crystallization and Polymorphism Studies

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The choice of solvent is paramount for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

For a substituted aniline like this compound, a range of solvents could be screened, including alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and non-polar solvents (e.g., heptane, toluene), or mixtures thereof. The process typically involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to induce crystallization.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Studies on the crystallization of substituted anilines have shown that the presence of functional groups and their interactions, such as hydrogen bonding and halogen-halogen interactions, can influence the resulting crystal packing and lead to the formation of different polymorphs. chemicalbook.com Therefore, controlling the crystallization conditions (e.g., solvent, cooling rate, temperature) is critical to consistently obtain the desired polymorph.

Mechanistic Studies and Reactivity Profiling of 3 Chloro 2 2 Ethyl 1 Piperidinyl Aniline

Reaction Pathways of the Aniline (B41778) Subunit

The aniline portion of 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline is characterized by the competing and cooperating influences of the amino, chloro, and piperidinyl substituents on the aromatic ring. These groups dictate the regioselectivity of electrophilic attacks and the reactivity of the amino group itself.

Electrophilic Aromatic Functionalizations and Regioselectivity

The aniline ring is activated towards electrophilic aromatic substitution by the strongly electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. However, the substitution pattern of this compound presents a nuanced scenario. The C4 and C6 positions are para and ortho to the amino group, respectively, making them electronically favorable for substitution. Conversely, the chloro substituent at C3 is a deactivating group, yet it also directs ortho and para, to the C2 and C4/C6 positions.

The bulky 2-ethyl-1-piperidinyl group at the C2 position introduces significant steric hindrance, which is expected to disfavor substitution at the adjacent C6 position. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the activating amino group and less sterically hindered. Computational methods, such as the RegioSQM, which calculates proton affinity to predict the most nucleophilic center, can provide a more precise prediction of the regiochemical outcome in such complex systems. nih.gov

The interplay of these directing effects is summarized in the table below:

| Position | Electronic Effect of Amino Group | Electronic Effect of Chloro Group | Steric Effect of Piperidinyl Group | Predicted Outcome |

| C4 | Activating (para) | Directing (para) | Minimal | Major product |

| C5 | - | Deactivating (meta) | Minimal | Minor to no product |

| C6 | Activating (ortho) | Directing (ortho) | High Steric Hindrance | Minor to no product |

Interactive Table: Predicted regioselectivity of electrophilic aromatic substitution on this compound.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the aniline nitrogen makes it nucleophilic and susceptible to alkylation and acylation reactions. However, the presence of the bulky 2-ethyl-1-piperidinyl group at the ortho position significantly hinders the approach of electrophiles to the nitrogen atom. This steric hindrance can dramatically reduce the rate of N-alkylation and N-acylation, or in some cases, prevent the reaction from occurring altogether under standard conditions.

Studies on similarly ortho-substituted anilines have shown that while these reactions are feasible, they often require more forcing conditions or specific catalytic systems to proceed efficiently. For instance, visible-light-induced N-alkylation has been shown to be effective even with sterically hindered anilines. acs.org The choice of the alkylating or acylating agent is also critical; smaller and more reactive electrophiles will have a higher success rate.

Reductive and Oxidative Transformations of the Amine

The amine group of the aniline subunit is generally stable to many reducing agents. Catalytic hydrogenation, for example, typically reduces nitro groups or other functionalities without affecting the aromatic amine. This stability allows for selective transformations elsewhere in the molecule.

Conversely, the aniline moiety is sensitive to oxidation. Depending on the oxidant and reaction conditions, a variety of products can be formed. Mild oxidation may lead to the formation of colored polymeric materials, a common characteristic of anilines. Stronger oxidizing agents can lead to the formation of nitroso or nitro compounds, or even quinones, although the latter would require more drastic conditions and would likely involve the degradation of the molecule. The presence of the electron-donating piperidinyl group and the electron-withdrawing chloro group will modulate the oxidation potential of the aniline ring.

Transformations Involving the Piperidine (B6355638) Moiety

The piperidine ring in this compound introduces a basic aliphatic amine character to the molecule and possesses its own distinct reactivity.

Nitrogen Basicity and Protonation Equilibria

The nitrogen atom of the piperidine ring is a significantly stronger base than the aniline nitrogen. The lone pair of the aniline nitrogen is delocalized into the aromatic π-system, reducing its availability for protonation. In contrast, the lone pair on the piperidine nitrogen resides in an sp³-hybridized orbital and is readily available for protonation.

The pKa of the conjugate acid of piperidine is approximately 11.2, indicating it is a relatively strong base. The substitution on the nitrogen with the 3-chloro-2-aminophenyl group will influence this basicity. The electron-withdrawing nature of the aromatic ring, amplified by the chloro substituent, will decrease the basicity of the piperidine nitrogen to some extent. However, it will remain significantly more basic than the aniline nitrogen. This differential basicity allows for selective protonation of the piperidine nitrogen under acidic conditions, which can be utilized in purification or to control reaction pathways.

| Amine Moiety | Hybridization of Nitrogen | Lone Pair Availability | Predicted Basicity |

| Aniline | sp² (partial) | Delocalized into aromatic ring | Weakly basic |

| Piperidine | sp³ | Localized | Moderately basic |

Interactive Table: Comparison of the basicity of the two nitrogen atoms in this compound.

Ring-Opening Reactions and Derivatization

The piperidine ring is a saturated six-membered heterocycle and is generally stable, exhibiting low ring strain compared to smaller rings like aziridines or azetidines. libretexts.orgkhanacademy.org Ring-opening reactions of N-aryl piperidines are not common and typically require harsh conditions or specific activation. For instance, oxidative cleavage can occur under strong oxidizing conditions, but this would likely also affect the aniline ring. rsc.org Reductive cleavage is also generally difficult without the presence of activating groups on the ring itself.

Derivatization of the piperidine moiety is more common. The secondary amine nature of the parent piperidine is lost upon N-arylation, but the adjacent carbon atoms are susceptible to functionalization. For example, α-functionalization of N-alkyl piperidines can be achieved through oxidation to an iminium ion followed by nucleophilic attack. acs.org While the N-aryl group in the target molecule deactivates the ring towards such oxidation compared to an N-alkyl group, similar transformations might be possible under specific catalytic conditions. Furthermore, the ethyl group at the 2-position of the piperidine ring offers a potential site for further synthetic modifications.

Influence of 2-Ethyl Group on Reactivity

The presence of an ethyl group at the 2-position of the piperidinyl substituent introduces significant steric hindrance, which profoundly impacts the reactivity of this compound. This alkyl group restricts rotation around the C-N bond connecting the piperidinyl ring to the aniline core and physically obstructs access to both the adjacent aniline nitrogen and the chlorine atom at the 3-position.

Kinetic studies on the nitrosation of various substituted piperidines have demonstrated that alkyl groups adjacent to the nitrogen atom decrease the reaction rate. Specifically, the reactivity sequence was found to be piperidine ≈ 4-methylpiperidine > 2-methylpiperidine ≈ 2-ethylpiperidine (B74283) > 2,6-dimethylpiperidine acs.org. In the case of 2,6-dimethylpiperidine, no reaction was observed, highlighting the powerful inhibiting effect of flanking alkyl groups acs.org. This effect is attributed to the steric hindrance impeding the approach of the reactant to the nitrogen atom acs.org.

Applying this principle to this compound, the 2-ethyl group is expected to decrease the nucleophilicity of the aniline nitrogen and sterically shield the ortho-chloro position. This shielding effect can significantly lower the rate of reactions involving either of these sites compared to a less hindered analogue, such as one with an unsubstituted piperidinyl group.

Table 1: Influence of Piperidinyl Substitution on Relative Reactivity

| Substituent at Piperidinyl C2 Position | Level of Steric Hindrance | Expected Relative Reaction Rate |

| None | Low | High |

| Methyl | Medium | Moderate |

| Ethyl | Medium-High | Moderate-Low |

| Two Methyl (C2, C6) | Very High | Very Low / Unreactive |

This interactive table illustrates the expected trend in reactivity based on the steric bulk of substituents on the piperidine ring, as inferred from related studies acs.org.

Reactivity at the Chloro-Substituted Aromatic Position

The chlorine atom on the aniline ring is a key site for functionalization. Its reactivity is governed by the electronic nature of the aromatic ring and the steric environment imposed by the bulky ortho-substituents.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. wikipedia.orgyoutube.com However, the application of these methods to this compound presents challenges. Aryl chlorides are inherently less reactive than the corresponding aryl bromides or iodides, typically requiring more active catalysts and harsher reaction conditions wikipedia.org.

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination wikipedia.orgnih.gov. The oxidative addition of the aryl chloride to a Pd(0) complex is often the rate-limiting step and is highly sensitive to steric hindrance around the C-Cl bond. In the target molecule, the large 2-ethyl-1-piperidinyl group ortho to the chlorine atom creates a sterically congested environment, which can impede the approach of the palladium catalyst.

To overcome these challenges, highly active catalyst systems are required. Modern cross-coupling methods often employ bulky, electron-rich phosphine (B1218219) ligands (such as SPhos or XPhos) or N-heterocyclic carbenes (NHCs) nih.govresearchgate.netsigmaaldrich.com. These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that are capable of activating the strong C-Cl bond even in sterically demanding substrates. nih.govsemanticscholar.orgnih.gov

Table 2: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling of a Hindered Aryl Chloride

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Outcome |

| Suzuki | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Moderate to good yield with optimized catalyst system nih.govorganic-chemistry.org. |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(t-Bu)₃ | K₂CO₃ | Reaction is possible but may require high temperatures sigmaaldrich.com. |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Feasible under standard conditions, though steric hindrance can affect yield wikipedia.org. |

| Negishi | Organozinc reagent | Pd(dba)₂ / SPhos | N/A | Generally effective for hindered substrates, but requires moisture-sensitive reagents sigmaaldrich.com. |

This interactive table provides hypothetical yet plausible conditions for various cross-coupling reactions based on established protocols for challenging, sterically hindered aryl chlorides.

The direct displacement of an aromatic chlorine atom by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group nih.gov.

The SNAr mechanism is strongly favored when the aromatic ring is "activated" by the presence of potent electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group nih.govbeilstein-journals.org. These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The structure of this compound is not conducive to a classical SNAr reaction. Both the aniline (-NH₂) and the piperidinyl groups are electron-donating, which enriches the aromatic ring with electron density and destabilizes the negatively charged intermediate required for the SNAr mechanism. Consequently, direct nucleophilic displacement of the chlorine atom is expected to be extremely difficult and would likely require forcing conditions, such as very high temperatures and the use of extremely strong nucleophiles or bases. Under such conditions, alternative pathways like elimination-addition (via a benzyne intermediate) might compete, although this is also influenced by the substitution pattern. In general, metal-catalyzed coupling reactions are far more viable for functionalizing this position.

Kinetic and Thermodynamic Aspects of Reactions

The kinetic and thermodynamic profiles of reactions involving this compound are dictated by its structural and electronic properties.

Palladium-Catalyzed Cross-Coupling:

Kinetics: The rates of palladium-catalyzed cross-coupling reactions are heavily influenced by the activation energy of the rate-determining step, which is typically the oxidative addition of the C-Cl bond to the Pd(0) center nih.gov. Due to the high bond dissociation energy of the C-Cl bond and the significant steric hindrance from the ortho 2-ethyl-1-piperidinyl group, this step is expected to have a high activation barrier, leading to slow reaction kinetics. The use of specialized, bulky ligands is a strategy to lower this barrier and accelerate the reaction nih.govresearchgate.net.

Thermodynamics: These coupling reactions are generally designed to be thermodynamically favorable, with a negative Gibbs free energy change (ΔG < 0). The formation of a stable C-C bond and a salt byproduct drives the reaction to completion.

Nucleophilic Aromatic Substitution:

Kinetics: The rate of a potential SNAr reaction would be exceedingly slow. The high activation energy required to form the energetically unfavorable Meisenheimer complex, which is destabilized by the electron-donating groups on the ring, results in poor kinetics nih.gov. Studies on related systems show that the absence of activating groups leads to dramatically lower reaction rates nih.govrsc.org.

Thermodynamics: While the displacement of a chloride ion by a strong nucleophile could be thermodynamically feasible, the high kinetic barrier often makes the reaction impractical under standard laboratory conditions.

Table 3: Summary of Kinetic and Thermodynamic Factors

| Reaction Type | Key Kinetic Barrier | Thermodynamic Driving Force |

| Pd-Catalyzed Coupling | High activation energy for oxidative addition due to steric hindrance and C-Cl bond strength. | Formation of stable C-C bond and inorganic salt. Generally exergonic. |

| Nucleophilic Displacement | Very high activation energy due to electronic deactivation of the ring and lack of intermediate stabilization. | Dependent on nucleophile strength, but often kinetically unfeasible regardless of thermodynamics. |

This interactive table summarizes the primary kinetic and thermodynamic considerations for the main reaction classes discussed.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 2 Ethyl 1 Piperidinyl Aniline

Quantum Chemical Modeling of Electronic Structure and Energetics

Quantum chemical methods are pivotal in elucidating the electronic properties of molecules. For a substituted aniline (B41778) derivative like 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline, these methods can quantify the effects of the chloro, amino, and piperidinyl groups on the aromatic system.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecular systems due to its favorable balance between accuracy and computational cost. researchgate.net DFT calculations are extensively used to determine the ground-state properties of substituted anilines and piperidine (B6355638) derivatives. mdpi.comnih.gov For this compound, DFT methods can be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict electronic properties such as the dipole moment and the distribution of electron density.

The presence of the electron-withdrawing chlorine atom and the electron-donating amino and piperidinyl groups creates a complex electronic environment. DFT calculations can map the molecular electrostatic potential (MEP), highlighting regions of positive and negative potential and thus predicting sites susceptible to electrophilic or nucleophilic attack. The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

A representative table of calculated ground state properties for a molecule similar to this compound using DFT is shown below. These values are illustrative and would require specific calculations for the exact molecule.

| Property | Illustrative Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO Energy | -A eV |

| LUMO Energy | B eV |

| HOMO-LUMO Gap | (A+B) eV |

Note: The values in this table are placeholders and represent the type of data obtained from DFT calculations.

High-Level Ab Initio Calculations for Benchmark Data

While DFT is a workhorse for many applications, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide more accurate results, albeit at a significantly higher computational expense. These methods are often used to generate benchmark data for more approximate methods like DFT. For a molecule of this size, such calculations are challenging but can provide a "gold standard" for specific properties like interaction energies or conformational energy differences. For instance, benchmark calculations on simpler systems like 2-ethylpiperidine (B74283) can provide highly accurate rotational barriers for the ethyl group. nist.gov

Basis Set and Exchange-Correlation Functional Effects

The accuracy of DFT calculations is intrinsically linked to the choice of the basis set and the exchange-correlation (XC) functional. wikipedia.org Different basis sets, such as the Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVDZ), offer varying levels of flexibility in describing the molecular orbitals. Similarly, a wide array of XC functionals exists, from the local density approximation (LDA) to generalized gradient approximation (GGA) functionals (like BLYP), meta-GGAs, and hybrid functionals (like the widely used B3LYP). acs.org

The choice of functional and basis set can significantly impact the calculated properties. For instance, hybrid functionals often provide better descriptions of electronic properties, while dispersion-corrected functionals are crucial for accurately modeling non-covalent interactions, which are expected to be important in this compound due to potential intramolecular hydrogen bonding and steric interactions. A systematic study varying the basis set and XC functional would be necessary to ensure the reliability of the computational predictions for this specific molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the piperidine ring and the rotational freedom around the C-N bond connecting it to the aniline ring give rise to a complex potential energy surface with multiple possible conformers. wikipedia.org

Intramolecular Hydrogen Bonding and Steric Interactions

The spatial arrangement of the atoms in this compound allows for the possibility of intramolecular hydrogen bonding. A weak hydrogen bond could form between the hydrogen atom of the aniline's amino group and the nitrogen atom of the piperidine ring (N-H···N) or the chlorine atom (N-H···Cl). ucla.edunih.gov Such interactions would significantly influence the preferred conformation by stabilizing certain geometries.

Conversely, steric hindrance between the bulky 2-ethyl-1-piperidinyl group and the chloro substituent on the aniline ring will also play a crucial role in determining the molecule's shape. This "ortho effect" can lead to a twisting of the piperidine group out of the plane of the aniline ring to relieve steric strain. wikipedia.orgquora.com Computational methods can quantify the energetic cost of this steric clash and the energetic gain from any intramolecular hydrogen bonds.

Preferred Conformations of the Piperidine Ring and Orientation of the Ethyl Group

The piperidine ring itself adopts a chair conformation to minimize ring strain. The ethyl group at the 2-position can exist in either an axial or an equatorial position. Computational studies on 2-substituted piperidines consistently show a strong preference for the substituent to occupy the equatorial position to avoid 1,3-diaxial interactions. nist.govuq.edu.aunih.govnih.gov

The orientation of the ethyl group itself also contributes to the conformational complexity. Rotational barriers around the C-C bond of the ethyl group can be calculated to determine the most stable rotamer. A data table illustrating the relative energies of different conformers for a 2-ethylpiperidine fragment is provided below as an example.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial Ethyl (Anti) | 0.0 (most stable) |

| Equatorial Ethyl (Gauche) | ~0.5 - 1.0 |

| Axial Ethyl (Anti) | > 2.0 |

| Axial Ethyl (Gauche) | > 2.5 |

Note: These are typical energy differences and would need to be specifically calculated for the target molecule.

Reactivity Predictions and Reaction Mechanism Elucidation

A thorough review of available literature yielded no specific studies on the reactivity predictions or reaction mechanism elucidation for this compound.

There are currently no published research articles that apply Transition State Theory (TST) to determine the reaction rates of this compound. While TST is a fundamental theory used to explain the reaction rates of elementary chemical reactions by examining the activated complex at the transition state, its application to this specific compound has not been documented. wikipedia.org General studies on other aniline derivatives have utilized TST to understand reaction mechanisms, but these findings cannot be directly extrapolated to the title compound. beilstein-journals.orgresearchgate.netorientjchem.org

No studies were found that have performed Molecular Electrostatic Potential (MEP) or Fukui function analysis on this compound. MEP analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. semanticscholar.orgresearchgate.net Similarly, Fukui functions are used within Density Functional Theory (DFT) to identify the most reactive sites in a molecule. semanticscholar.orgresearchgate.net While these methods have been applied to other aniline and heterocyclic compounds to understand their reactivity, such data is absent for this compound. semanticscholar.orgnih.govechemcom.com

Spectroscopic Property Prediction (NMR Chemical Shifts, IR Frequencies)

There is no available literature containing computationally predicted Nuclear Magnetic Resonance (NMR) chemical shifts or Infrared (IR) frequencies for this compound. Computational methods are frequently used to predict these spectroscopic properties to aid in the structural elucidation of newly synthesized compounds. libretexts.orgpressbooks.pubopenstax.org General principles for the spectroscopic analysis of amines and substituted anilines are well-established, but specific predicted data for this compound are not documented. libretexts.orgrsc.org

Analytical Method Development for Trace Detection and Quantification of 3 Chloro 2 2 Ethyl 1 Piperidinyl Aniline

Coupled Techniques (GC-MS, LC-MS/MS) for Complex Matrix Analysis

For the analysis of trace compounds in complex matrices such as environmental samples (water, soil) or biological fluids (blood, urine), the combination of chromatography with mass spectrometry is the gold standard. chromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection and identification capabilities of MS. nih.gov In electron ionization (EI) mode, the analyte is fragmented into a reproducible pattern, which serves as a chemical fingerprint for identification against spectral libraries. nist.gov For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by monitoring only a few characteristic ions of the target compound. Derivatization may be necessary to improve the chromatographic behavior of the aniline (B41778). nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful and widely used technique for trace quantification in complex matrices. nih.govnih.gov An LC-MS/MS system operates by selecting the precursor ion (the molecular ion of the target analyte) in the first quadrupole, fragmenting it in a collision cell, and then detecting specific product ions in the third quadrupole. This process, known as multiple reaction monitoring (MRM), is highly specific and sensitive, effectively filtering out chemical noise from the matrix. nih.govnih.gov An ion-pairing LC-MS/MS method has been shown to be effective for the analysis of aromatic amines in textiles, demonstrating the technique's utility for complex samples. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for an Aromatic Amine

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | To be determined (e.g., [M+H]⁺) |

| Product Ion 1 (Quantifier) | To be determined |

| Product Ion 2 (Qualifier) | To be determined |

| Collision Energy (eV) | Optimized for fragmentation |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

Note: The specific m/z values and collision energies must be determined experimentally for 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline.

The this compound molecule possesses a chiral center at the carbon in the 2-position of the piperidine (B6355638) ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. reddit.com Therefore, assessing the enantiomeric purity is often a regulatory requirement in the pharmaceutical industry.

Chiral Liquid Chromatography (LC) is the most common method for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, often based on polysaccharides, proteins, or synthetic polymers. The development of a chiral separation method involves screening different CSPs and mobile phases to find conditions that provide adequate resolution between the two enantiomer peaks. Recent biocatalytic approaches have highlighted the importance of achieving high enantiomeric excess (>99.5% ee) for chiral N-heterocycles like substituted piperidines. nih.gov

Spectrophotometric and Fluorometric Detection Methods

While less common for trace analysis in complex matrices compared to MS-based methods, spectrophotometric and fluorometric techniques can be employed, typically after a derivatization reaction. These methods are generally less expensive but also less selective.

Spectrophotometric Detection: This method relies on the measurement of light absorption by the analyte. Since the target compound is an aromatic amine, it can be derivatized to form a colored azo dye. This reaction involves diazotization of the primary amine group with nitrous acid, followed by coupling with a chromogenic agent. The resulting colored product can be quantified using a UV-Visible spectrophotometer at a specific wavelength.

Fluorometric Detection: This technique measures the fluorescence emitted by a compound after it absorbs light. Native fluorescence of the target analyte may be weak, but derivatization with a fluorescent tag (e.g., dansyl chloride) can significantly enhance the signal. nih.gov This approach can offer very high sensitivity, although, like spectrophotometry, it is susceptible to interference from other compounds that can be derivatized or are naturally fluorescent.

Quality Assurance and Method Validation Protocols

A robust analytical method is not complete without thorough validation to ensure its performance is reliable and fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) or regulatory bodies like the EPA. oup.comresearchgate.net Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should typically be >0.99.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing spiked samples at different concentrations and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

| LOD/LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ |

These criteria are general and may be adjusted based on the specific application and regulatory requirements.

Synthesis and Characterization of Structural Analogues and Derivatives of 3 Chloro 2 2 Ethyl 1 Piperidinyl Aniline

Systematic Modification of the Aniline (B41778) Ring System

The aromatic aniline portion of the molecule serves as a primary site for structural modification. Variations in the substitution pattern and the nature of the aromatic system itself can be achieved through established and innovative synthetic methodologies.

Isomeric Chloro-Substituted Anilines

The position of the chlorine atom on the aniline ring significantly influences the electronic and steric properties of the molecule. The synthesis of isomeric analogues of 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline involves the coupling of 2-ethylpiperidine (B74283) with various dichloronitrobenzene or dichloroaniline isomers. A common synthetic route is the palladium-catalyzed Buchwald-Hartwig amination or a classical nucleophilic aromatic substitution (SNAr) reaction.

For instance, starting with commercially available dichloronitrobenzenes, a nucleophilic aromatic substitution with 2-ethylpiperidine can be performed, followed by the reduction of the nitro group to an amine. The regioselectivity of the initial substitution is often directed by the electronic effects of the nitro group and the other chloro substituent. Alternatively, coupling 2-ethylpiperidine directly with various dichloroanilines using a palladium catalyst provides a more direct route to the desired products. nih.gov

Table 1: Isomeric Chloro-Substituted Analogues

| Starting Dichloroaniline | Resulting Analogue Name |

|---|---|

| 2,3-Dichloroaniline (B127971) | 2-Chloro-3-(2-ethyl-1-piperidinyl)aniline |

| 3,4-Dichloroaniline | 5-Chloro-2-(2-ethyl-1-piperidinyl)aniline |

| 2,4-Dichloroaniline | 3-Chloro-6-(2-ethyl-1-piperidinyl)aniline |

| 2,5-Dichloroaniline | 4-Chloro-2-(2-ethyl-1-piperidinyl)aniline |

The characterization of these isomers relies on standard spectroscopic techniques. ¹H NMR spectroscopy would show distinct aromatic region splitting patterns for each isomer, and ¹³C NMR would confirm the substitution pattern. Mass spectrometry would confirm the molecular weight, which remains consistent across the isomers.

Varied Halogenation Patterns

Expanding beyond chlorine, the introduction of other halogens (Fluorine, Bromine, Iodine) at various positions on the aniline ring creates a diverse set of analogues. The synthesis of these compounds follows similar principles to the chloro-isomers, utilizing appropriately halogenated aniline precursors. atamanchemicals.comnih.gov For example, reacting 2-ethylpiperidine with 2-fluoro-3-chloroaniline or 2-bromo-3-chloroaniline (B79519) under palladium catalysis would yield the corresponding halogenated derivatives. The synthesis of some precursors, like 3-chloroaniline, is achieved through the hydrogenation of m-chloronitrobenzene. atamanchemicals.com The selective introduction of chlorine can be achieved using reagents like N-chlorosuccinimide (NCS). researchgate.net

Table 2: Analogues with Varied Halogenation

| Aniline Precursor | Resulting Analogue Name |

|---|---|

| 3-Bromo-2-fluoroaniline | 3-Bromo-2-(2-ethyl-1-piperidinyl)aniline |

| 3-Iodo-2-chloroaniline | 2-Chloro-3-(2-ethyl-1-piperidinyl)aniline |

| 2,3-Difluoroaniline | 2,3-Di(2-ethyl-1-piperidinyl)aniline (potential) |

The presence of different halogens can be confirmed by mass spectrometry due to their distinct isotopic patterns (for Cl and Br) and masses. ¹⁹F NMR would be a key characterization technique for fluorine-containing analogues.

Introduction of Different Aromatic and Heteroaromatic Moieties

Replacing the chloro-aniline ring system with other aromatic or heteroaromatic amines offers a significant leap in structural diversity. This involves the C-N cross-coupling of 2-ethylpiperidine with a variety of amino-aromatic and amino-heteroaromatic compounds. researchgate.net For example, aminonaphthalenes, aminopyridines, aminopyrimidines, and aminobenzothiazoles can serve as precursors to generate novel derivatives. nih.govmdpi.com The synthesis of N-aryl chloroacetamides, for example, often involves the reaction of anilines with chloroacetyl chloride. researchgate.net

Table 3: Aromatic and Heteroaromatic Analogues

| Amine Precursor | Resulting Analogue Name |

|---|---|

| 2-Aminonaphthalene | N-(naphthalen-2-yl)-2-ethylpiperidine |

| 2-Aminopyridine | 2-(2-Ethyl-1-piperidinyl)pyridine |

| 5-Aminoquinoline | 5-(2-Ethyl-1-piperidinyl)quinoline |

Characterization of these analogues would heavily rely on NMR to elucidate the structure of the new aromatic or heteroaromatic system and confirm its connection to the piperidine (B6355638) ring.

Diversification of the Piperidine Side Chain

The piperidine moiety provides another rich source of structural variation, from its stereochemistry to the nature of its alkyl substituent.

Stereochemical Variations of the 2-Ethyl Group (R/S configurations)

The 2-ethyl group on the piperidine ring creates a chiral center, meaning the parent compound exists as a racemic mixture of (R)- and (S)-enantiomers. The synthesis of stereochemically pure analogues is of significant interest. This can be achieved either by resolution of the racemic 2-ethylpiperidine precursor or, more efficiently, through asymmetric synthesis. nih.gov

One prominent method is the iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts. nih.gov Using chiral ligands like MeO-BoQPhos, 2-ethylpyridine (B127773) can be reduced to either (R)- or (S)-2-ethylpiperidine with high enantiomeric excess. nih.gov These enantiopure piperidines can then be coupled with the desired aniline precursor, such as 2-fluoro-3-chloroaniline, to produce the final enantiomerically pure target compounds.

The characterization of these stereoisomers requires chiral chromatography (e.g., chiral HPLC) to separate and quantify the enantiomers. Polarimetry can be used to measure the optical rotation of the pure enantiomers.

Homologues and Branched Alkyl Substituents on Piperidine

Replacing the 2-ethyl group with other alkyl substituents (homologues or branched chains) is a common strategy in analogue synthesis. pjps.pk This involves the synthesis of various 2-alkylpiperidines, which are then coupled to the aniline ring. sigmaaldrich.com The synthesis of these piperidine precursors can be accomplished through several routes, including the alkylative ring-opening of bicyclic aziridinium (B1262131) ions or the asymmetric reduction of the corresponding 2-alkylpyridines. nih.govresearchgate.net

For example, 2-propylpyridine (B1293518) and 2-isopropylpyridine (B1293918) can be hydrogenated to yield 2-propylpiperidine (B147437) and 2-isopropylpiperidine, respectively. nih.gov These can then be used in coupling reactions to generate analogues with larger or branched alkyl groups.

Table 4: Piperidine Side-Chain Modifications

| Piperidine Precursor | Resulting Analogue Name |

|---|---|

| 2-Methylpiperidine | 3-Chloro-2-(2-methyl-1-piperidinyl)aniline |

| 2-Propylpiperidine | 3-Chloro-2-(2-propyl-1-piperidinyl)aniline |

| 2-Isopropylpiperidine | 3-Chloro-2-(2-isopropyl-1-piperidinyl)aniline |

The successful synthesis of these analogues is confirmed by ¹H and ¹³C NMR, which will show characteristic signals for the different alkyl groups, and by mass spectrometry to confirm the expected change in molecular weight.

Azacyclic Ring Modifications

The synthesis of structural analogues of this compound through modification of the azacyclic piperidine ring is a key area of research for developing new compounds with tailored properties. These modifications can involve altering the ring size, introducing heteroatoms, or adding various substituents to the piperidine moiety.

One common approach to modifying the azacyclic ring is through N-alkylation of the piperidine nitrogen. This secondary amine is nucleophilic and can react with a variety of electrophiles, such as alkyl halides, to introduce new functional groups. Another significant strategy involves the complete synthesis of new N-aryl azacycles starting from aniline derivatives and cyclic ethers or diols. For instance, N-aryl azacycles can be synthesized through reactions between aromatic amines and cyclic ethers in the presence of catalysts like B(C₆F₅)₃ and pTSA·H₂O. nih.gov This method has been shown to be effective for a range of substituted anilines, including those with electron-withdrawing groups. nih.gov Hydrogen iodide has also been used to catalyze the synthesis of N-aryl azacycles from aniline derivatives and cyclic ethers at elevated temperatures. nih.gov

Furthermore, intramolecular cyclization reactions provide a powerful tool for constructing various piperidine-based structures. These can include metal-catalyzed cyclizations, electrophilic cyclizations, and radical cyclizations, which allow for the formation of highly substituted and stereochemically complex piperidine rings. mdpi.com For example, carbenium ion-induced intramolecular cyclization has been used to produce N-heterocycles with specific stereoselectivity. mdpi.com

The table below summarizes various synthetic strategies for azacyclic ring modifications.

Table 1: Synthetic Strategies for Azacyclic Ring Modifications

| Modification Strategy | Description | Key Reagents/Catalysts | Potential Products |

|---|---|---|---|

| N-Alkylation | Introduction of alkyl groups onto the piperidine nitrogen. | Alkyl halides, bases. | N-substituted piperidine derivatives. |

| Reaction with Cyclic Ethers | Formation of N-aryl azacycles from anilines and cyclic ethers. nih.gov | B(C₆F₅)₃, pTSA·H₂O, HI. | N-aryl pyrrolidines, piperidines, etc. |

| Intramolecular Cyclization | Formation of the piperidine ring from a linear precursor. mdpi.com | Metal catalysts, radical initiators, acids. | Substituted piperidines with controlled stereochemistry. |

| Reductive Amination | Reaction of a ketone or aldehyde with an amine, followed by reduction. | Reducing agents (e.g., NaBH₃CN). | Substituted piperidines. |

Conjugate Formation and Polymerization with the Target Compound

The presence of the aniline moiety in this compound makes it a suitable monomer for the synthesis of various polymers and conjugates. The amino group on the aniline ring can participate in polymerization reactions, leading to the formation of polyaniline-type structures with unique electronic and physical properties.

One of the primary methods for polymerizing aniline derivatives is chemical oxidative polymerization. nih.govresearchgate.net This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate, in an acidic medium. nih.gov The resulting polymers, often in their protonated emeraldine (B8112657) form, can exhibit interesting properties like solubility in common organic solvents and sensitivity to various analytes, making them suitable for applications such as chemical sensors. nih.govresearchgate.netrsc.org The morphology and electrical properties of the resulting polymers can be influenced by the substituents on the aniline monomer. nih.govresearchgate.netrsc.org

Copolymerization is another important strategy, where the target compound can be polymerized with other monomers, such as aniline itself or other substituted anilines. urfu.ru This approach allows for the fine-tuning of the properties of the resulting copolymer by varying the molar ratios of the comonomers. urfu.ru For example, copolymers of aniline and other substituted anilines have been synthesized to create materials with tailored electrophysical and optical properties. urfu.ru

Furthermore, the target compound can be used to form conjugates by linking it to other molecules or polymer backbones. For instance, aniline derivatives can be polymerized with sulfur monochloride to yield poly[N,N-(phenylamino)disulfides], which have a unique conjugated backbone consisting of nitrogen and sulfur atoms. nih.gov The electronic properties and color of these polymers are highly dependent on the substituents on the aromatic ring. nih.gov

The table below outlines different approaches for conjugate formation and polymerization.

Table 2: Conjugate Formation and Polymerization Approaches

| Method | Description | Key Reagents | Potential Products and Characteristics |

|---|---|---|---|

| Chemical Oxidative Polymerization | Polymerization of the aniline monomer using an oxidizing agent. nih.govresearchgate.net | Ammonium persulfate, HCl. | Polyaniline derivatives, often in the emeraldine salt form; soluble in organic solvents. nih.govresearchgate.net |

| Copolymerization | Polymerization of the target compound with other monomers. urfu.ru | Comonomers (e.g., aniline), oxidizing agents. | Copolymers with tunable properties based on comonomer ratios. urfu.ru |

| Polymerization with Sulfur Monochloride | Formation of polymers with a nitrogen-sulfur backbone. nih.gov | Sulfur monochloride (S₂Cl₂), triethylamine (B128534). | Poly[N,N-(phenylamino)disulfides] with varied colors and electronic properties. nih.gov |

| Radical Polymerization | Polymerization initiated by a radical initiator, particularly if the monomer is modified to contain a polymerizable group like a methacrylate. researchcommons.orgresearchcommons.org | Radical initiators (e.g., AIBN). | Crosslinked high molecular weight compounds. researchcommons.orgresearchcommons.org |

Structure-Reactivity and Structure-Property Correlation Studies in Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are crucial for understanding how the chemical structure of analogues of this compound influences their reactivity and physical properties. These studies use statistical methods to correlate molecular descriptors with observed activities or properties.

For substituted anilines, key molecular descriptors often include physicochemical parameters that describe hydrophobicity, electronic effects, and steric properties. cust.edu.twresearchgate.net Hydrophobicity is commonly represented by the logarithm of the n-octanol/water partition coefficient (logP), while electronic effects can be described by parameters such as Hammett constants or quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

QSAR studies on substituted anilides have shown that antimicrobial activity can be modeled using molecular connectivity indices, which are topological descriptors that encode information about the branching and connectivity of the molecule. cust.edu.tw It has also been observed that the presence of electron-withdrawing groups, such as a nitro group, can enhance the antimicrobial activity of anilide derivatives. cust.edu.tw

In the context of toxicity studies of anilines and phenols, QSAR models have been developed that correlate toxicity with both hydrophobicity (logP) and electronic parameters (E LUMO). researchgate.net These models suggest that for certain compounds, toxicity is related to both intracellular reactivity and hydrophobicity. researchgate.net

For analogues where the aromatic ring system is varied, such as in aryl-substituted alanines, QSAR analyses have indicated that different binding mechanisms may be at play depending on the nature of the aromatic group. nih.gov For instance, for phenylalanine analogues, hydrophobic interactions were found to be dominant, whereas for tryptophan analogues, dipole-dipole interactions and steric effects were more significant. nih.gov This highlights the importance of considering the specific structural features of analogues when developing structure-property correlations.

The table below provides a summary of common molecular descriptors used in QSAR/QSPR studies of aniline analogues.

Table 3: Molecular Descriptors in QSAR/QSPR Studies of Aniline Analogues

| Descriptor Type | Specific Descriptor | Property Represented | Relevance |

|---|---|---|---|

| Hydrophobicity | logP | The partitioning of a compound between an oily and an aqueous phase. researchgate.net | Important for membrane permeability and interaction with hydrophobic binding pockets. researchgate.net |

| Electronic | E HOMO /E LUMO | Energies of the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Relate to the electron-donating/accepting ability and reactivity of the molecule. researchgate.net |

| Electronic | Hammett Constants (σ) | The electronic effect of substituents on an aromatic ring. | Quantifies the electron-withdrawing or electron-donating nature of substituents. |

| Topological | Molecular Connectivity Indices (χ) | Numerical values that describe the topology of the molecule. cust.edu.tw | Correlate with various physical and biological properties. cust.edu.tw |

| Steric | Steric Overlap Volume | A measure of the three-dimensional shape and size of the molecule. nih.gov | Important for understanding how a molecule fits into a binding site. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(2-ethyl-1-piperidinyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution on 3-chloroaniline derivatives. For example, introducing the 2-ethylpiperidine moiety may require protection of the aniline group (e.g., acetylation) to prevent side reactions, followed by deprotection . Reaction optimization (temperature, solvent polarity, and catalyst choice) is critical. Evidence from structurally similar compounds suggests that polar aprotic solvents (e.g., DMF) and temperatures of 80–100°C improve substitution efficiency . Yield discrepancies between batch and continuous flow systems (as noted in industrial analogs) highlight the need for process scalability studies .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify substitution patterns (e.g., ethylpiperidinyl group integration and splitting) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (theoretical monoisotopic mass: ~224.73 g/mol, as inferred from analogs) .

- X-ray Crystallography : For unambiguous confirmation of 3D structure, particularly the orientation of the ethylpiperidinyl group relative to the chloro substituent .

Q. What are the key reactivity trends of this compound in common organic transformations?

- Methodological Answer : The aniline group participates in electrophilic substitution (e.g., nitration, halogenation), but steric hindrance from the ethylpiperidinyl group may direct reactivity to specific positions. The chloro substituent enhances electrophilicity at the ortho position. Reductive amination or alkylation of the piperidine nitrogen is feasible, though steric effects may require bulky reagents . Comparative studies with analogs (e.g., 3-Chloro-2-(4-methylpiperidin-1-yl)aniline) suggest that ethyl groups increase lipophilicity, influencing solubility in cross-coupling reactions .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or GPCRs). The ethylpiperidinyl group may occupy hydrophobic pockets, while the chloro-aniline moiety could form halogen bonds .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters from related compounds (e.g., collision cross-section data ) can refine force fields.

- QSAR Studies : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data from analogs to predict bioactivity .

Q. How can contradictory data on enzymatic inhibition be resolved for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms.

- Dose-Response Curves : Repeat assays under standardized conditions (e.g., 10% DMSO, pH 7.4) to establish IC consistency.

- Kinetic Analysis : Determine inhibition mechanism (competitive vs. non-competitive) via Lineweaver-Burk plots.

- Structural Analog Comparison : Cross-reference with 3-Chloro-2-(2-methylpropoxy)aniline, which showed variable activity against cytochrome P450 isoforms due to ether vs. amine linker differences .

Q. What strategies improve the stability of this compound during long-term storage?

- Methodological Answer : Degradation pathways (e.g., oxidation of the aniline group or piperidine ring) can be mitigated by:

- Storage Conditions : Dark, inert atmosphere (argon), and low temperature (4°C) to prevent photolysis and oxidative decomposition .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1% w/v.

- Purity Monitoring : Regular HPLC checks to detect degradation products like 3-chloroaniline (a common byproduct in amine-containing compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.